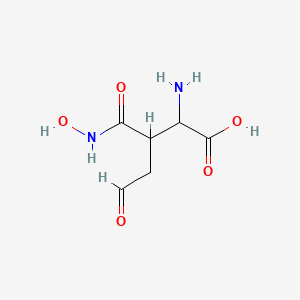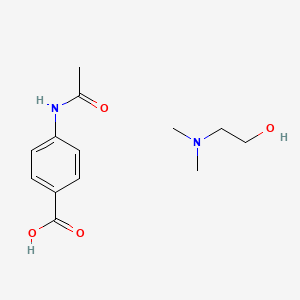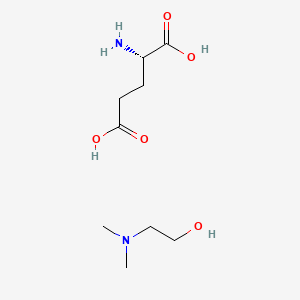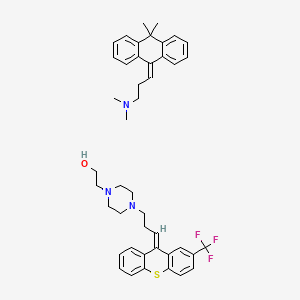
1,10-Difluorodecane
Descripción general
Descripción
1,10-Difluorodecane: is an organic compound with the molecular formula C10H20F2 . It is a member of the alkane family, where two hydrogen atoms in the decane molecule are replaced by fluorine atoms at the 1st and 10th positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and interactions compared to its non-fluorinated counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Difluorodecane can be synthesized through various methods, including the direct fluorination of decane using fluorinating agents such as elemental fluorine (F2) or selectfluor . The reaction typically requires controlled conditions to prevent over-fluorination and to ensure the selective substitution at the desired positions. The reaction can be carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of electrochemical fluorination (ECF) . This method involves the electrolysis of decane in the presence of hydrogen fluoride, leading to the selective fluorination at the terminal positions. The process is efficient and can be easily scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Difluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1,10-decanediol.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
1,10-Decanediol: from nucleophilic substitution.
Fluorinated carboxylic acids: from oxidation.
Decane: from reduction.
Aplicaciones Científicas De Investigación
1,10-Difluorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes. It helps in understanding the reactivity and stability of fluorinated hydrocarbons.
Biology: The compound is used in the study of fluorinated analogs of biological molecules to investigate their interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique properties, such as increased metabolic stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of 1,10-difluorodecane involves its interaction with various molecular targets and pathways:
Molecular Targets: The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The presence of fluorine atoms can alter the metabolic pathways of the compound, leading to different metabolic products compared to non-fluorinated alkanes.
Comparación Con Compuestos Similares
1,1-Difluorodecane: Similar in structure but with both fluorine atoms at the same carbon.
1,2-Difluorodecane: Fluorine atoms at adjacent carbons.
1,10-Dichlorodecane: Chlorine atoms instead of fluorine at the 1st and 10th positions.
Uniqueness of 1,10-Difluorodecane:
Reactivity: The terminal fluorine atoms in this compound make it more reactive in substitution reactions compared to 1,1-difluorodecane.
Stability: The compound exhibits higher chemical stability due to the strong carbon-fluorine bonds.
Propiedades
IUPAC Name |
1,10-difluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRJBGWKKLYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCF)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187039 | |
| Record name | Decane, 1,10-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-63-4 | |
| Record name | Decane, 1,10-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,10-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Difluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



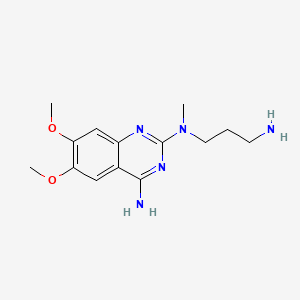
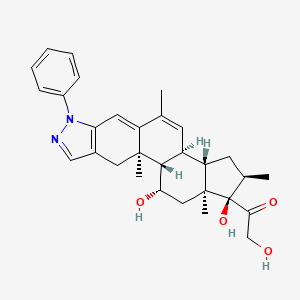
![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
